DRP1i27 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

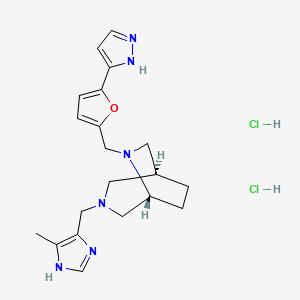

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28Cl2N6O |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride |

InChI |

InChI=1S/C20H26N6O.2ClH/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18;;/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24);2*1H/t15-,16+;;/m0../s1 |

InChI Key |

AIKSENSXOKTNOB-SLAHTUFOSA-N |

Isomeric SMILES |

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |

Canonical SMILES |

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DRP1i27 Dihydrochloride: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are fundamental to cellular homeostasis, energy production, and signaling. The primary regulator of mitochondrial fission, Dynamin-related protein 1 (Drp1), has emerged as a significant therapeutic target for a range of pathologies characterized by excessive mitochondrial division, including neurodegenerative diseases and ischemia-reperfusion injury.[1] This technical guide provides a detailed examination of DRP1i27, a novel small molecule inhibitor of human Drp1. We delve into its precise mechanism of action, present key quantitative data, outline detailed experimental protocols for its evaluation, and illustrate the associated cellular pathways and workflows.

Core Mechanism of Action: Direct Inhibition of Drp1 GTPase Activity

DRP1i27 is a potent and specific inhibitor of human Drp1.[2][3] Its mechanism is centered on the direct interaction with the enzymatic core of the Drp1 protein.

-

Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[1][4] Molecular docking studies predict that it establishes crucial polar interactions, including hydrogen bonds with the amino acid residues Gln34 and Asp218, within the GTPase binding site.[2][3][5]

-

Inhibition of GTPase Activity: Drp1-mediated mitochondrial constriction is an energy-dependent process that requires the hydrolysis of Guanosine Triphosphate (GTP). DRP1i27's presence in the GTPase site effectively inhibits this enzymatic activity, preventing the conversion of GTP to GDP.[1][5] This blockade halts the conformational changes necessary for Drp1 to constrict and sever the mitochondrial membranes.[1]

-

Prevention of Mitochondrial Fission: By incapacitating the GTPase function of Drp1, DRP1i27 prevents the final step of mitochondrial division. This leads to a notable shift in mitochondrial dynamics, favoring a more fused, elongated, and interconnected mitochondrial network within the cell.[4][6]

-

Drp1-Dependent Effect: The specificity of DRP1i27 is underscored by the fact that it has no discernible effect on mitochondrial morphology in Drp1 knock-out (KO) mouse embryonic fibroblasts (MEFs).[5][6] This confirms that its cellular activity is mediated directly through the inhibition of Drp1.

Signaling Pathway and Point of Inhibition

The process of mitochondrial fission is a multi-step cascade. Under basal conditions, Drp1 is primarily cytosolic. Upon cellular stress or signaling cues, Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, and MiD49/51. Once assembled, Drp1 oligomerizes into ring-like structures that constrict the mitochondria. DRP1i27 acts at the critical final stage of this pathway by inhibiting the GTPase activity required for constriction and scission.

Quantitative Data Summary

The efficacy and binding characteristics of DRP1i27 have been determined through various biochemical and cell-based assays.

| Parameter | Method | Value | Target System | Reference(s) |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 µM | Human Drp1 isoform 3 | [2][3][5][7][8] |

| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 | [2][3][5][7][8] |

| GTPase Activity | In vitro biochemical assay | Significant Inhibition | Human Drp1 | [3][5][6][7] |

| Table 1: Biochemical and Binding Properties of DRP1i27. |

| Parameter | Cell Line(s) | Concentration(s) | Effect | Reference(s) |

| Mitochondrial Morphology | Human and mouse fibroblasts | 0 - 50 µM | Dose-dependent increase in fused mitochondrial networks | [2][3][5][6] |

| Cytoprotection (Ischemia-Reperfusion) | Murine atrial HL-1 cells | 50 µM | Significant reduction in cell death (from 29.55% to 15.17%) | [5][6] |

| Cytoprotection (Chemotherapy) | Human iPSC-derived cardiomyocytes | 50 µM | Significantly reduced cytotoxicity induced by 5 µM Doxorubicin | [5][6] |

| Table 2: Cellular Effects and Efficacy of DRP1i27. |

Key Experimental Protocols

To effectively study the impact of DRP1i27, specific and reproducible methodologies are required. The following are detailed protocols for critical assays.

Protocol 1: Analysis of Mitochondrial Morphology

This protocol is used to visualize and quantify the effect of DRP1i27 on the mitochondrial network.

Methodology:

-

Cell Seeding: Plate cells (e.g., human fibroblasts or mouse embryonic fibroblasts) onto glass-bottom confocal dishes or coverslips. Culture in appropriate media until 50-70% confluency is reached.

-

Compound Treatment: Prepare a stock solution of DRP1i27 in anhydrous DMSO.[9] On the day of the experiment, dilute the stock to final working concentrations (e.g., 5, 10, 25, 50 µM) in pre-warmed culture medium.[8][9][10] A vehicle control (DMSO) at the same final concentration must be included.

-

Incubation: Replace the culture medium with the DRP1i27-containing medium and incubate for a designated period (e.g., 1-24 hours).

-

Mitochondrial Staining: Thirty minutes prior to the end of the incubation, add a mitochondrial-specific fluorescent dye, such as MitoTracker™ Red CMXRos (e.g., 100-200 nM final concentration), to the culture medium.[8][10]

-

Fixation: Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8][10]

-

Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides. Acquire high-resolution images using a confocal fluorescence microscope.

-

Data Analysis: Classify cells based on their dominant mitochondrial morphology:

-

Tubular/Elongated: A highly interconnected, filamentous mitochondrial network.[1]

-

Fragmented: Predominantly small, spherical, or rod-like mitochondria.[1]

-

Intermediate: A mix of tubular and fragmented morphologies.[1]

-

Express results as the percentage of cells in each category and perform statistical analysis.

-

Protocol 2: In Vitro Drp1 GTPase Activity Assay

This biochemical assay directly measures the inhibitory effect of DRP1i27 on the enzymatic function of Drp1.

Methodology:

-

Pre-incubation: In a 96-well plate, pre-incubate purified, recombinant human Drp1 protein (e.g., 0.5 µM) with varying concentrations of DRP1i27 or a vehicle control (DMSO) in an appropriate assay buffer for 20 minutes at room temperature.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[10]

-

Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for GTP hydrolysis.[10]

-

Phosphate Detection: Stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent, following the manufacturer's instructions.[10]

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm). Calculate the rate of GTP hydrolysis for each concentration of DRP1i27 relative to the vehicle control to determine the extent of inhibition.

Protocol 3: Cellular Protection in a Simulated Ischemia-Reperfusion (SIR) Model

This protocol assesses the cytoprotective capacity of DRP1i27 in a cellular model of cardiac injury.

Methodology:

-

Cell Culture: Culture murine atrial HL-1 cells or human iPSC-derived cardiomyocytes in the appropriate growth medium.[6]

-

Compound Treatment: Treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control.[6]

-

SIR Induction: Subject the cells to a simulated ischemia-reperfusion protocol. This typically involves replacing the normal culture medium with an "ischemia" buffer and placing the cells in a hypoxic chamber for a period, followed by a return to normal medium and normoxic conditions ("reperfusion").

-

Assessment of Cell Death: After the reperfusion period, quantify cell death and cytotoxicity. This can be achieved by:

-

Data Analysis: Compare the percentage of cell death or LDH release in the DRP1i27-treated group against the vehicle control group to determine the degree of cytoprotection.[6]

Conclusion and Future Directions

DRP1i27 represents a valuable and specific tool for investigating the role of mitochondrial fission in health and disease.[11] Its direct binding to and inhibition of the human Drp1 GTPase domain provides a clear mechanism of action, which is supported by robust, Drp1-dependent cellular effects.[11] Unlike older inhibitors such as Mdivi-1, which have demonstrated significant off-target effects, DRP1i27 offers higher specificity for human Drp1.[7][11] The provided protocols offer a foundation for researchers to explore the therapeutic potential of inhibiting Drp1 with DRP1i27 in various preclinical models of disease. Further research, particularly in vivo studies, will be critical to validating its efficacy and safety profile for potential clinical translation.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ahajournals.org [ahajournals.org]

DRP1i27 Dihydrochloride: A Technical Guide to Binding Affinity, Kinetics, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of DRP1i27 dihydrochloride, a small molecule inhibitor of Dynamin-related protein 1 (Drp1). The information presented herein is intended to support research and development efforts targeting the modulation of mitochondrial dynamics.

Core Quantitative Data

The binding affinity of this compound for human Drp1 has been determined by multiple biophysical methods. The equilibrium dissociation constant (Kd) values are summarized below, providing a quantitative measure of the binding strength between the inhibitor and its target.

| Parameter | Method | Value (µM) | Source |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 286 | [1][2] |

| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | 190 | [1][2] |

Note: The specific kinetic rate constants, association rate (kon) and dissociation rate (koff), for the interaction between this compound and Drp1 have not been reported in the reviewed scientific literature. A detailed, representative protocol for determining these parameters via Surface Plasmon Resonance is provided in the "Experimental Protocols" section.

Mechanism of Action: Inhibition of Drp1-Mediated Mitochondrial Fission

This compound functions as a direct inhibitor of the GTPase activity of human Drp1.[1][2] It binds to the GTPase domain of Drp1, preventing the hydrolysis of GTP. This enzymatic activity is a critical step in the process of mitochondrial fission, where Drp1 oligomerizes and constricts the mitochondrial outer membrane. By inhibiting GTPase activity, DRP1i27 effectively blocks the final scission event, leading to an elongation of the mitochondrial network.[2]

The following diagram illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the point of inhibition by DRP1i27.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding and activity of this compound are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol describes a representative method for determining the binding affinity (Kd) and kinetic parameters (kon, koff) of this compound to human Drp1.

Materials:

-

Recombinant human Drp1 protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Immobilization of Drp1:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject recombinant human Drp1 over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution in running buffer to create a range of concentrations to be tested.

-

-

SPR Analysis:

-

Association: Inject the prepared this compound solutions over the Drp1-immobilized surface at a constant flow rate.

-

Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The binding events are recorded as sensorgrams, which plot the response units (RU) over time.

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

-

Microscale Thermophoresis (MST) for Binding Affinity

MST provides an independent method to measure the binding affinity of this compound in solution.

Materials:

-

Recombinant human Drp1 protein

-

Fluorescent labeling kit (e.g., NHS-dye)

-

This compound

-

MST instrument

-

Capillaries

Procedure:

-

Protein Labeling:

-

Covalently label the recombinant human Drp1 protein with a fluorescent dye according to the manufacturer's protocol.

-

Remove any unbound dye using a purification column.

-

-

Sample Preparation:

-

Prepare a serial dilution of this compound.

-

Mix each dilution with a constant concentration of the fluorescently labeled Drp1.

-

-

MST Measurement:

-

Load the samples into capillaries.

-

Place the capillaries in the MST instrument.

-

An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled Drp1 along this gradient (thermophoresis) is monitored.

-

-

Data Analysis:

-

The change in thermophoresis upon binding of DRP1i27 is measured.

-

The normalized fluorescence values are plotted against the logarithm of the DRP1i27 concentration.

-

The data is fitted to a binding curve to determine the Kd.

-

In Vitro Drp1 GTPase Activity Assay

This biochemical assay is used to determine the functional effect of this compound on the enzymatic activity of Drp1.

Materials:

-

Recombinant human Drp1 protein

-

This compound

-

GTP solution

-

Assay buffer (e.g., containing HEPES, MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add recombinant Drp1 to each well.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the plate at room temperature.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding GTP to each well.

-

Incubate the plate at 37°C for a defined period to allow for GTP hydrolysis.

-

-

Detection:

-

Stop the reaction.

-

Add a phosphate detection reagent, which will react with the inorganic phosphate (Pi) released during GTP hydrolysis to produce a colorimetric signal.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The amount of Pi produced is proportional to the GTPase activity.

-

Plot the percentage of inhibition against the logarithm of the DRP1i27 concentration and fit the data to determine the IC50 value.

-

References

A Technical Guide to DRP1i27 Dihydrochloride: Mechanism and Application in the Study of Mitochondrial Fission

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dynamic nature of mitochondria, characterized by a balance between fission and fusion, is paramount for cellular homeostasis, energy metabolism, and signaling. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase whose dysregulation is implicated in a host of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1] This document serves as a comprehensive technical guide to DRP1i27 dihydrochloride, a novel small molecule inhibitor of human Drp1. We will delve into its direct mechanism of action, present its quantified effects on mitochondrial function, detail relevant signaling pathways, and provide robust protocols for its experimental application.

Introduction: The Role of Drp1 in Mitochondrial Fission

Mitochondria are highly dynamic organelles that constantly undergo fusion, the merging of two mitochondria, and fission, the division of one into two.[1] Mitochondrial fission is essential for the proper distribution of mitochondria during cell division, quality control through the removal of damaged mitochondrial components (mitophagy), and is a key step in apoptosis.[1][2]

The central orchestrator of this process is Drp1.[1][2] Predominantly located in the cytosol, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[1] Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that encircle the mitochondrion.[1] The energy derived from GTP hydrolysis fuels a conformational change in the Drp1 oligomer, leading to constriction and eventual scission of the mitochondrial membranes.[1][2] Given its critical role, the targeted inhibition of Drp1 presents a compelling therapeutic strategy for diseases marked by excessive mitochondrial fragmentation.

This compound: A Specific Inhibitor of Human Drp1

DRP1i27 is a novel and potent small molecule inhibitor that has been identified as the first compound demonstrated to directly bind to human Drp1.[3][4][5] This specificity is a significant advantage over other widely used inhibitors like Mdivi-1, whose specificity for human Drp1 has been questioned and which has been reported to have off-target effects.[3] DRP1i27 has been shown to be a valuable research tool for elucidating the role of Drp1-mediated fission in various cellular processes and disease models.[6]

Mechanism of Action

DRP1i27 functions as a direct inhibitor by targeting the enzymatic core of the Drp1 protein. Molecular docking and binding assays have revealed that DRP1i27 binds to the GTPase site of Drp1.[7][8] This interaction is stabilized by hydrogen bonds with key amino acid residues, specifically Gln34 and Asp218.[7][8] By occupying the GTPase domain, DRP1i27 prevents the hydrolysis of GTP to GDP. This inhibition of enzymatic activity stalls the Drp1-mediated constriction process, thereby preventing the final scission of the mitochondrion. The result is a shift in the cellular mitochondrial network towards a more elongated and interconnected (fused) state.[7][8][9] This effect is strictly Drp1-dependent, as the compound has no significant impact on mitochondrial morphology in Drp1 knock-out (KO) cells.[3][5]

Quantitative Data on DRP1i27 Activity

The interaction and functional inhibition of Drp1 by DRP1i27 have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

| Assay Method | Target | Binding Affinity (KD) | Reference(s) |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Human Drp1 isoform 3 | 286 µM | [3][7][10][11] |

| Microscale Thermophoresis (MST) | Human Drp1 isoform 3 | 190 µM |[3][7][10][11] |

Table 2: In Vitro Efficacy and Cytoprotective Effects of DRP1i27

| Assay | Cell Line / System | Concentration(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| GTPase Activity | Purified Human Drp1 | 5 µM | Statistically significant reduction in GTP hydrolysis. | [10] |

| Mitochondrial Morphology | Human and Mouse Fibroblasts | 10 µM and 50 µM | Dose-dependent increase in fused/elongated mitochondria. | [3][9] |

| Cytoprotection vs. Ischemia-Reperfusion | Murine Atrial HL-1 Cells | 50 µM | Significant reduction in cell death. | [5][10] |

| Cytoprotection vs. Doxorubicin Toxicity | Human iPSC-derived Cardiomyocytes | 50 µM | Significantly reduced cytotoxicity (LDH release). |[3][5] |

Table 3: Recommended Working Concentrations for In Vitro Assays

| Experimental Endpoint | Cell Line | Effective Concentration Range | Reference(s) |

|---|---|---|---|

| Mitochondrial Morphology Analysis | Human/Mouse Fibroblasts, HL-1 cells | 5 - 50 µM | [11] |

| Cytoprotection Assays | Human iPSC-derived Cardiomyocytes | 50 µM | [11] |

| General Cell-based Assays | Varies by cell type | 10 - 50 µM |[9] |

Experimental Protocols

Below are detailed protocols for key experiments to characterize the effects of DRP1i27.

This protocol is used to visualize and quantify the effect of DRP1i27 on mitochondrial network dynamics.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., human fibroblasts, MEFs, or HL-1 cells) onto glass-bottom confocal dishes. Culture in appropriate media until they reach 50-70% confluency.[1]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed culture medium to final desired concentrations (e.g., 5, 10, 50 µM).[12] A vehicle-only (DMSO) control group must be included; ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[12] Incubate cells for a specified duration (e.g., 4-24 hours).[1]

-

Fluorescent Staining: Thirty minutes prior to imaging, add a live-cell mitochondrial stain such as MitoTracker™ Red CMXRos (e.g., at 100-200 nM) to the culture medium.[11][12] This dye accumulates in mitochondria based on membrane potential.

-

Confocal Microscopy: Mount the dishes on a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Acquire Z-stack images through the entire depth of the cells to capture the complete mitochondrial network.[1]

-

Quantification: For each condition, classify a minimum of 100 cells into distinct morphological categories:[1]

-

Tubular/Elongated: Mitochondria form a highly interconnected, filamentous network.

-

Fragmented: The majority of mitochondria appear as small, spherical puncta.

-

Intermediate: A mixture of tubular and fragmented morphologies.

-

-

Statistical Analysis: Express the results as the percentage of the cell population exhibiting each morphology. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[1]

This biochemical assay directly measures the enzymatic activity of Drp1 and is used to determine the inhibitory potential of compounds like DRP1i27.

Detailed Methodology:

-

Reagents: Use purified, recombinant human Drp1 protein (e.g., 0.5 µM).[1][12] The reaction buffer typically contains HEPES, NaCl, and MgCl₂.[1]

-

Reaction Setup: Perform the assay in a 96- or 384-well plate format.[1]

-

Inhibitor Incubation: Pre-incubate Drp1 with serial dilutions of DRP1i27 (e.g., starting from 100 µM) or a DMSO vehicle control for 20 minutes at room temperature.[6][12]

-

Reaction Initiation: Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.[12]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]

-

Detection: Stop the reaction. Measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis using a colorimetric method, such as a malachite green-based assay, which detects free phosphate.[6][12]

-

Data Analysis: Measure absorbance according to the assay kit instructions. The reduction in phosphate release in the presence of DRP1i27 compared to the vehicle control indicates inhibitory activity.

This assay assesses the ability of DRP1i27 to protect cells from injury by quantifying the release of LDH from damaged cells.

Detailed Methodology:

-

Cell Seeding: Seed cells (e.g., human iPSC-derived cardiomyocytes) in a 96-well plate and allow them to adhere overnight.[12]

-

Pre-treatment: Pre-treat cells with DRP1i27 (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).[12]

-

Induce Injury: Add the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells and incubate.[5][12] Include controls: vehicle-only, DRP1i27-only, and a maximum LDH release control (cells lysed by detergent).[12]

-

Sample Collection: After incubation, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture from a commercial kit. Incubate at room temperature for up to 30 minutes, protected from light.[11]

-

Data Analysis: Add the stop solution and measure the absorbance at 490 nm.[11] Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control, as per the manufacturer's formula. A reduction in LDH release in the DRP1i27 + toxin group compared to the toxin-only group indicates cytoprotection.

In Vivo Applications: Considerations and Generalized Protocols

A comprehensive review of publicly available literature indicates a notable gap in published in vivo efficacy data for DRP1i27.[13] However, its promising in vitro profile warrants progression into preclinical animal models. The following are generalized protocols based on common practices for administering small molecule inhibitors systemically. These will require optimization for DRP1i27.

Vehicle Formulation: A common formulation for similar compounds for intraperitoneal injection consists of a mixture of solvents to ensure solubility.[10]

-

Protocol: Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][8] Ensure the final solution is clear; gentle heating or sonication can be used to aid dissolution.[6][8] A solubility of at least 2.5 mg/mL should be achievable.[6]

Administration Protocols:

-

Intraperitoneal (IP) Injection: This route is common for systemic delivery. Based on the desired dose (e.g., starting with a range similar to Mdivi-1, such as 20-50 mg/kg), calculate the required concentration and inject the appropriate volume (typically 100-200 µL for a mouse).[10]

-

Oral Gavage: For longer-term studies, DRP1i27 can be prepared as a suspension in a vehicle suitable for oral administration (e.g., corn oil or a solution with carboxymethylcellulose).[10]

Conclusion

This compound represents a significant advancement in the specific pharmacological modulation of mitochondrial dynamics. As the first small molecule demonstrated to directly bind and inhibit the GTPase domain of human Drp1, it offers a high degree of specificity for studying mitochondrial fission.[3][6] Its proven ability to promote mitochondrial elongation in a Drp1-dependent manner and provide cytoprotection in cellular models of stress establishes it as both an invaluable research tool and a promising lead compound.[3][6] Future in vivo studies are a critical next step to translate its in vitro potency into potential therapeutic applications for diseases driven by excessive mitochondrial fission.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. [Mechanism of mitochondrial fission - structure and function of Drp1 protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A novel small molecule inhibitor of human Drp1 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

DRP1i27 dihydrochloride as a chemical probe for Drp1 function

An In-depth Technical Guide to DRP1i27 Dihydrochloride as a Chemical Probe for Drp1 Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of mitochondrial dynamics is crucial for understanding cellular health and numerous pathologies, with the Dynamin-related protein 1 (Drp1) acting as the master regulator of mitochondrial fission. The development of specific chemical probes to modulate Drp1 activity is paramount for both basic research and therapeutic discovery. This guide provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of human Drp1. Unlike the widely used but non-specific inhibitor Mdivi-1, DRP1i27 has been demonstrated to directly bind to the GTPase domain of human Drp1, inhibiting its function and producing cellular effects that are strictly dependent on the presence of Drp1.[1][2][3] This document details its mechanism of action, quantitative binding and activity data, key experimental protocols, and the critical signaling pathways it modulates, establishing DRP1i27 as a high-quality chemical probe for interrogating Drp1 function.[1][4]

Introduction: The Role of Drp1 in Mitochondrial Dynamics and the Need for Specific Probes

Mitochondria form a dynamic network that is constantly remodeled by opposing processes of fusion and fission.[4] This balance is essential for mitochondrial quality control, energy production, cell division, and apoptosis.[4][5] The primary mediator of mitochondrial fission is Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane (OMM).[4][6][7] At the OMM, Drp1 oligomerizes into ring-like structures that use the energy from GTP hydrolysis to constrict and divide the mitochondrion.[6][7][8]

Given its central role, the dysregulation of Drp1 and excessive mitochondrial fission are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[5][8] This makes Drp1 a compelling therapeutic target.

This compound: A Specific Inhibitor of Human Drp1

Discovery and Mechanism of Action

DRP1i27 was identified through an in silico virtual screening of compound libraries against the crystal structure of the human Drp1 GTPase domain.[2][12][14] This computational approach prioritized molecules with a high predicted binding affinity for the enzyme's active site.

The mechanism of action of DRP1i27 is direct inhibition of Drp1's enzymatic function:

-

Direct Binding: DRP1i27 directly binds to the GTPase domain of human Drp1.[2][4][14][15] Molecular docking studies predict that it fits within the GTPase binding pocket, forming hydrogen bonds with key residues Gln34 and Asp218.[4][15][16]

-

Inhibition of GTPase Activity: By occupying the active site, DRP1i27 inhibits the hydrolysis of GTP, a step that is essential for the conformational changes Drp1 undergoes to sever the mitochondrial membrane.[1][4]

-

Drp1-Dependent Cellular Effects: The inhibitory effect of DRP1i27 on mitochondrial fission is contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, DRP1i27 has no effect on mitochondrial morphology, confirming its high specificity.[2][3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the interaction of DRP1i27 with Drp1 and its effects in cellular models.

Table 1: Binding Affinity of DRP1i27 to Human Drp1

| Parameter | Method | Value (KD) | Target | Reference(s) |

|---|---|---|---|---|

| Binding Affinity | Surface Plasmon Resonance (SPR) | 286 µM | Human Drp1 isoform 3 | [14][15][17][18] |

| Binding Affinity | Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 |[14][15][17][18] |

Table 2: Functional Activity and Cellular Effects of DRP1i27

| Parameter | Cell Line / System | Concentration(s) | Effect | Reference(s) |

|---|---|---|---|---|

| Effective Concentration Range | Human and mouse fibroblasts | 0 - 50 µM | Promotes fused mitochondrial networks in a Drp1-dependent manner. | [15][16][17] |

| Inhibition of Mitochondrial Fragmentation | HL-1 cells (simulated ischemia-reperfusion) | 50 µM | Significant reduction in the percentage of cells with fragmented mitochondria. | [3][14] |

| Cytoprotection | Human iPSC-derived cardiomyocytes (Doxorubicin-induced toxicity) | 50 µM | Significantly reduced cytotoxicity as measured by LDH release. | [3][14][17] |

| GTPase Activity Inhibition | Recombinant Human Drp1 | 5 µM | Statistically significant reduction in GTP hydrolysis. |[13][18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the role and validation of DRP1i27.

Caption: Drp1-mediated fission pathway and its direct inhibition by DRP1i27.

Caption: Experimental workflow for the discovery and characterization of DRP1i27.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Harnessing exercise to combat chronic diseases: the role of Drp1-Mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. network.febs.org [network.febs.org]

- 11. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Investigation of DRP1i27 Dihydrochloride in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the balance between fission and fusion, are integral to cellular homeostasis, metabolism, and signaling. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase whose dysregulation is implicated in a range of pathologies. This technical document provides a comprehensive overview of DRP1i27 dihydrochloride, a novel small-molecule inhibitor of human Drp1. We detail its mechanism of action, summarize its effects in various cell lines with quantitative data, provide detailed experimental protocols for its use, and illustrate key signaling pathways and workflows. This guide serves as a foundational resource for researchers investigating the role of mitochondrial fission and the therapeutic potential of Drp1 inhibition.

Introduction to this compound

DRP1i27 is a novel small-molecule inhibitor that directly targets the GTPase site of human Drp1.[1][2] Unlike other inhibitors which may have off-target effects, DRP1i27 has been identified as a more specific inhibitor of human Drp1, making it a valuable tool for research.[3][4] Its primary function is to prevent Drp1-mediated mitochondrial fission, leading to a shift in mitochondrial morphology towards an elongated and interconnected network.[5][6] This inhibition has shown cytoprotective effects in cellular models of ischemia-reperfusion injury and doxorubicin-induced toxicity.[1][4][7]

Mechanism of Action

DRP1i27 functions by directly binding to the GTPase domain of human Drp1.[1][8] Under normal cellular stress, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins.[9] Once there, Drp1 oligomerizes and uses the energy from GTP hydrolysis to constrict and sever the mitochondrion.[9] DRP1i27 binds to the GTPase site, specifically interacting with Gln34 and Asp218 via hydrogen bonds.[2][6] This occupation of the active site inhibits the hydrolysis of GTP, a crucial step for the conformational changes Drp1 undergoes to execute fission.[9] Consequently, mitochondrial division is blocked, promoting a fused mitochondrial network state.[5]

Quantitative Data Summary

The efficacy of DRP1i27 has been quantified across several parameters, including binding affinity and cellular effects. These findings are crucial for determining optimal experimental concentrations.

Table 1: Binding Affinity & GTPase Inhibition

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [3][6][8] |

| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | [3][6][8] |

| GTPase Activity | Statistically significant reduction at 5 µM | GTPase Assay | [7] |

Table 2: Cellular Effects of DRP1i27

| Cell Line | Treatment Condition | Effect | Quantitative Measurement | Source |

| Human Fibroblasts | 10 µM DRP1i27 | Increased mitochondrial fusion | Significant increase in cells with network mitochondria | [1] |

| Drp1 Wild Type MEFs | 10 µM and 50 µM DRP1i27 | Dose-dependent increase in mitochondrial fusion | Statistically significant increase in fused mitochondria | [1][4][7] |

| Drp1 Knockout MEFs | DRP1i27 | No significant effect on mitochondrial morphology | - | [1][4][7] |

| HL-1 Cells | Simulated Ischemia-Reperfusion + 50 µM DRP1i27 | Cytoprotection | Reduction in cell death from 29.55% to 15.17% | [1][4][7] |

| HL-1 Cells | Simulated Ischemia-Reperfusion + 50 µM DRP1i27 | Reduced mitochondrial fragmentation | Reduction in cells with fragmented mitochondria from 63.14% to 36.62% | [1][4] |

| Human iPSC-derived Cardiomyocytes | Doxorubicin (5 µM) + DRP1i27 (50 µM) | Protection against doxorubicin-induced toxicity | Significant reduction in LDH release | [1][4][7] |

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are standard procedures for working with DRP1i27 in cell culture.

Preparation of DRP1i27 Stock Solution

-

Equilibration : Allow the vial of solid this compound to equilibrate to room temperature before opening.[10]

-

Weighing : To prepare a 10 mM stock solution, weigh out the appropriate amount (e.g., 3.66 mg for 1 mL, MW: 366.46 g/mol ).[10]

-

Dissolution : Add the required volume of anhydrous Dimethyl Sulfoxide (DMSO) to the solid compound.[1][10]

-

Mixing : Vortex thoroughly to ensure the compound is fully dissolved. An ultrasonic bath can be used to aid dissolution.[10]

-

Storage : Aliquot the stock solution into single-use volumes and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) stability.[1][2] Avoid repeated freeze-thaw cycles.[1][11]

Analysis of Mitochondrial Morphology

This protocol assesses changes in the mitochondrial network following DRP1i27 treatment.

-

Cell Seeding : Seed cells (e.g., HeLa, fibroblasts) onto sterile glass coverslips or glass-bottom dishes at a density that allows for clear visualization of individual cells.[3][10] Allow cells to adhere overnight.

-

DRP1i27 Treatment :

-

Prepare working solutions of DRP1i27 by diluting the stock solution in complete cell culture medium to desired final concentrations (suggested range: 5 µM to 50 µM).[3][5]

-

Include a vehicle control with DMSO at the same final concentration as the highest DRP1i27 treatment (typically ≤ 0.1%).[10]

-

Remove the old medium and replace it with the medium containing DRP1i27 or vehicle.

-

Incubate for the desired period (a starting point of 4-6 hours is recommended to observe significant changes).[5]

-

-

Mitochondrial Staining :

-

Fixation and Imaging :

-

Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).[5][10]

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[3][10]

-

Wash the cells three times with PBS.[10]

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[10]

-

-

Data Analysis : Categorize mitochondrial morphology (e.g., fragmented, intermediate, tubular/fused) and quantify the percentage of cells in each category.[9]

Cell Viability and Cytotoxicity Assays

MTS Assay (Cell Proliferation/Viability) :

-

Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate.[3]

-

Treatment : Treat cells with a range of DRP1i27 concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

MTS Addition : Add 20 µL of MTS reagent to each well.[3]

-

Incubation : Incubate for 1-4 hours at 37°C.[3]

-

Measurement : Measure absorbance at 490 nm using a plate reader.[3]

-

Analysis : Calculate cell viability as a percentage relative to the vehicle control.[3]

LDH Cytotoxicity Assay (Cytoprotection) : This assay is useful for measuring DRP1i27's ability to protect against a cytotoxic agent.

-

Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.[1]

-

Pre-treatment : Pre-treat cells with DRP1i27 (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).[1]

-

Toxin Induction : Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[1] Include controls for vehicle, DRP1i27 alone, and toxin alone.

-

Incubation : Incubate for the desired duration of cytotoxic agent exposure.[3]

-

Supernatant Collection : Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

-

LDH Reaction : Add the LDH reaction mixture according to the manufacturer's protocol and incubate for 30 minutes at room temperature, protected from light.[3]

-

Measurement : Add the stop solution and measure absorbance at 490 nm.[3]

-

Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[1]

Experimental Workflows

Visualizing the experimental process can clarify the sequence of operations and decision points.

Troubleshooting and Considerations

-

Compound Precipitation : If DRP1i27 precipitates in the culture medium, pre-warm the medium and vortex during dilution. Ensure the final DMSO concentration is minimal (≤ 0.1%).[10]

-

Low Potency/Efficacy : Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[10][11] The optimal incubation time can be cell-type dependent; consider performing a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).[11]

-

Cell-Specific Factors : Some cell lines may have low endogenous expression of Drp1, making them less responsive. Verify Drp1 expression levels via Western blotting or qPCR if results are not as expected.[11]

-

Cytotoxicity : High concentrations of DRP1i27 or the DMSO solvent can be toxic. Perform a dose-response curve for viability to determine the non-toxic working concentration range for your specific cell line.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Cytoprotective Effects of DRP1i27 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule inhibitor, DRP1i27 dihydrochloride, and its demonstrated cytoprotective effects. DRP1i27 has emerged as a specific and direct inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][2][3] Its ability to modulate mitochondrial dynamics presents a promising therapeutic avenue for conditions associated with excessive mitochondrial fragmentation, such as ischemia-reperfusion injury and chemotherapy-induced cardiotoxicity.[1][4][5] This document details the mechanism of action, quantitative efficacy, and experimental protocols for DRP1i27, serving as a resource for its application in preclinical research.

Core Mechanism of Action

DRP1i27 directly targets the GTPase domain of human Drp1.[2][6][7] By binding to this site, it inhibits the hydrolysis of GTP, a critical step for the conformational changes required for Drp1 to constrict and divide mitochondria.[2] This inhibition of Drp1's enzymatic activity effectively blocks the process of mitochondrial fission, leading to an increase in elongated and fused mitochondrial networks.[1][4] Notably, the effects of DRP1i27 are dependent on the presence of Drp1, as it has no significant effect on mitochondrial morphology in Drp1 knock-out cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding affinity and cytoprotective efficacy of this compound.

Table 1: Binding Affinity of DRP1i27 for Human Drp1 Isoform 3

| Parameter | Value | Assay Method | Reference(s) |

| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | [1][6][7][8][9] |

| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [1][6][7][8][9] |

Table 2: Efficacy of DRP1i27 in Cellular Models

| Endpoint | Cell Line/System | Concentration(s) | Observed Effect | Reference(s) |

| Cytoprotection | ||||

| Reduction in Cell Death | Murine atrial HL-1 cells | 50 µM | Significant reduction in cell death during simulated ischemia-reperfusion injury (15.17 ± 3.67% vs. 29.55 ± 5.45% in DMSO control).[5][10] | [5][10] |

| Reduction in Cytotoxicity | Human iPSC-derived cardiomyocytes | 50 µM | Significantly reduced LDH release induced by 5 µM doxorubicin (3.13 ± 0.16 vs. 3.41 ± 0.11 in doxorubicin alone).[1][5] | [1][5] |

| Mitochondrial Morphology | ||||

| Increased Mitochondrial Fusion | Human and mouse fibroblasts | 10 µM and 50 µM | Dose-dependent and statistically significant increase in cellular networks of fused mitochondria.[1][5][6][7] | [1][5][6][7] |

| Reduction in Mitochondrial Fragmentation | Murine atrial HL-1 cells | 50 µM | Significant reduction in the percentage of cells with fragmented mitochondria during simulated ischemia-reperfusion injury (36.62 ± 7.37% vs. 63.14 ± 8.12% in DMSO control).[1] | [1] |

| Enzymatic Activity | ||||

| Inhibition of GTPase Activity | Recombinant Human Drp1 | 5 µM | Statistically significant reduction in the conversion of GTP to GDP.[9][10] | [9][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects and mechanism of action of DRP1i27.

Drp1 GTPase Activity Assay

This assay quantifies the inhibitory effect of DRP1i27 on the enzymatic activity of Drp1 by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.[11][12]

Materials:

-

Recombinant human Drp1 protein

-

This compound

-

GTP

-

Assay buffer

-

Malachite green reagent for phosphate detection

-

96-well plate

-

Incubator

-

Plate reader

Procedure:

-

In a 96-well plate, pre-incubate recombinant Drp1 (e.g., 0.5 µM) with varying concentrations of DRP1i27 or a vehicle control (DMSO) in the assay buffer. This pre-incubation is typically carried out for 20 minutes at room temperature.[11][12]

-

Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[11]

-

Incubate the plate at 37°C for a defined period, for example, 60 minutes.[11]

-

Stop the reaction by adding a solution such as EDTA to a final concentration of 50 mM.[11]

-

Add the malachite green reagent to each well to detect the released inorganic phosphate, following the manufacturer's instructions.[11][12]

-

Allow for color development by incubating for 15-20 minutes at room temperature.[11]

-

Measure the absorbance using a plate reader.

-

The reduction in phosphate release in the presence of DRP1i27 indicates its inhibitory activity.

Mitochondrial Morphology Assay

This protocol is used to visualize and quantify changes in mitochondrial morphology, specifically the shift from fragmented to elongated mitochondria, in response to DRP1i27 treatment.[8][11][13]

Materials:

-

Cultured cells (e.g., human fibroblasts, HL-1 cells)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MitoTracker dye (e.g., MitoTracker™ Red CMXRos)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[8]

-

Prepare a series of dilutions of the DRP1i27 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at a final concentration that is non-toxic (typically ≤ 0.1%).[13]

-

Replace the existing medium with the medium containing DRP1i27 or the vehicle control and incubate for the desired duration (e.g., 2, 6, 12, or 24 hours).[13]

-

Thirty minutes before the end of the incubation period, add the MitoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM) and incubate at 37°C.[8][11]

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11][13]

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.[13]

-

Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[13]

-

Analyze the images to quantify changes in mitochondrial morphology, categorizing them as fragmented, intermediate, or tubular/elongated.[2][12]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity. It is used to assess the protective effect of DRP1i27 against a cytotoxic agent.[8][11]

Materials:

-

Cultured cells (e.g., human iPSC-derived cardiomyocytes)

-

This compound

-

Cytotoxic agent (e.g., doxorubicin)

-

LDH Cytotoxicity Assay Kit

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[11]

-

Pre-treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control for a specified time, for instance, 1 hour.[11]

-

Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[11]

-

Include necessary controls: vehicle control (untreated cells), DRP1i27 alone, cytotoxic agent alone, and a maximum LDH release control.[11]

-

Incubate for the desired duration.

-

Following the LDH assay kit manufacturer's protocol, collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant in a new plate.

-

Incubate at room temperature for approximately 30 minutes, protected from light.[8]

-

Add the stop solution provided in the kit.[8]

-

Measure the absorbance at the specified wavelengths (e.g., 490 nm and a reference at 680 nm).[8]

-

Calculate the percentage of cytotoxicity based on the LDH released into the medium, normalized to the maximum LDH release control.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to DRP1i27.

Caption: Drp1-mediated mitochondrial fission pathway and the inhibitory action of DRP1i27.

Caption: General experimental workflow for assessing the cytoprotective effects of DRP1i27.

Caption: Logical relationship from DRP1i27 administration to its cytoprotective effects.

References

- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

understanding the chemical properties of DRP1i27 dihydrochloride

An In-Depth Technical Guide to the Chemical Properties and Applications of DRP1i27 Dihydrochloride

Introduction

This compound is a novel, potent, and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a large GTPase that acts as the primary regulator of mitochondrial fission, a crucial process for cellular health, metabolism, quality control, and apoptosis.[4][5] Dysregulated Drp1 activity and the resulting excessive mitochondrial fission are implicated in a variety of pathologies, making Drp1 a significant therapeutic target.[4][6] Unlike other inhibitors such as Mdivi-1, which has shown off-target effects and questionable specificity, DRP1i27 has been demonstrated to bind directly to human Drp1, offering a more reliable tool for research and drug development.[7][8] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DRP1i27.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of DRP1i27 and its dihydrochloride salt. This data is essential for preparing stock solutions, formulating for in vivo studies, and understanding the compound's behavior in experimental settings.

| Parameter | Value | Reference(s) |

| Product Name | This compound | [2][9] |

| CAS Number | 1453028-33-5 | [1] |

| Chemical Formula | C₁₇H₂₀Cl₂N₆O | [10] (Calculated) |

| Molecular Weight | 399.29 g/mol | [10] (Calculated) |

| Purity | 99.36% | [1] |

| Solubility | In DMSO: ≥ 2.5 mg/mL (6.82 mM) | [10] |

| Storage (Solid) | Store in a sealed, protected environment (e.g., under nitrogen), avoiding moisture and light. | [9] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][10] |

| Appearance | Solid | [10] |

Mechanism of Action

DRP1i27 functions as a direct inhibitor of Drp1's enzymatic activity.[4] It binds to the GTPase site of human Drp1, forming hydrogen bonds with key residues such as Gln34 and Asp218.[1][9] This binding action prevents the hydrolysis of GTP, a step that is essential for the conformational changes Drp1 must undergo to constrict and divide mitochondria.[4] By inhibiting this core function, DRP1i27 effectively blocks the process of mitochondrial fission, leading to an increase in elongated and interconnected mitochondrial networks within the cell.[1][4] This mechanism has been shown to be Drp1-dependent, as the compound has no effect on mitochondrial morphology in Drp1 knock-out cells.[7][8]

The binding affinity of DRP1i27 to human Drp1 isoform 3 has been quantified by multiple methods, yielding a dissociation constant (KD) of 190 µM as measured by Microscale Thermophoresis (MST) and 286 µM by Surface Plasmon Resonance (SPR).[1][7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Dynamin | | Invivochem [invivochem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for DRP1i27 Dihydrochloride: A Guide to Inducing Mitochondrial Fusion

For Researchers, Scientists, and Drug Development Professionals

Abstract Mitochondrial dynamics, the equilibrium between fission and fusion, are fundamental to cellular health, metabolism, and signaling.[1] The master regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase.[1][2] Dysregulation of Drp1 leading to excessive fission is implicated in numerous pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][3] DRP1i27 is a novel and specific small molecule inhibitor of human Drp1.[3][4] It directly targets the GTPase domain of Drp1, preventing mitochondrial fission and promoting the formation of elongated, fused mitochondrial networks.[1][4] These application notes provide a comprehensive overview of DRP1i27, its mechanism of action, and detailed protocols for its use in cell-based assays to induce and analyze mitochondrial fusion.

Mechanism of Action

Mitochondrial fission is a complex process initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM) by adaptor proteins, including Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[1][5] Once at the OMM, Drp1 oligomerizes into ring-like structures that constrict and ultimately divide the mitochondrion.[1][3] This process is dependent on the hydrolysis of GTP.[3]

DRP1i27 functions as a direct inhibitor of this process.[6] It binds to the GTPase site of human Drp1, with key interactions involving residues such as Gln34 and Asp218.[6][7] By occupying this site, DRP1i27 inhibits the GTPase activity essential for the conformational changes required for mitochondrial constriction.[1][3][4] This blockage of fission shifts the cellular balance towards mitochondrial fusion, a process mediated by Mitofusins (Mfn1/2) and Optic Atrophy 1 (OPA1), resulting in an elongated and interconnected mitochondrial network.[1] The effect of DRP1i27 is specifically Drp1-dependent, as it does not significantly alter mitochondrial morphology in Drp1 knockout cells.[8][9]

Data Presentation

The following tables summarize quantitative data on the efficacy of DRP1i27 from cell-based studies.

Table 1: Efficacy of DRP1i27 on Mitochondrial Morphology

| Cell Type | Treatment | Concentration(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Mouse Embryonic Fibroblasts (MEFs) | DRP1i27 | 10 µM & 50 µM | Dose-dependent, statistically significant increase in fused/network mitochondria. | [4][8][9] |

| Drp1 Knockout MEFs | DRP1i27 | 10 µM & 50 µM | No significant effect on mitochondrial morphology. | [4][8][9] |

| Human Fibroblasts | DRP1i27 | 10 µM | Significant increase in cells with network/fused mitochondria. |[4][8] |

Table 2: Cytoprotective Effects of DRP1i27

| Cell Type | Stressor Model | DRP1i27 Conc. | Observed Effect | Citation(s) |

|---|---|---|---|---|

| HL-1 Cells | Simulated Ischemia-Reperfusion | 50 µM | Reduced cell death from 29.55% to 15.17%. | [4][8] |

| HL-1 Cells | Simulated Ischemia-Reperfusion | 50 µM | Reduced cells with fragmented mitochondria from 63.14% to 36.62%. | [4][8] |

| Human iPSC-derived Cardiomyocytes | Doxorubicin (5 µM) | 50 µM | Significant reduction in LDH release (cytotoxicity). |[4][8] |

Experimental Protocols

Below are detailed protocols for the preparation and application of DRP1i27 dihydrochloride in a research setting.

Protocol 1: Preparation of DRP1i27 Stock Solution

-

Reconstitution : Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[4][10] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[6]

-

Aliquoting : Dispense the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize contamination and avoid repeated freeze-thaw cycles.[4]

-

Storage : Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term stability (up to 6 months).[4][6] Keep protected from moisture and light.[6]

-

Working Solution Preparation : On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the desired final concentration in pre-warmed, complete cell culture medium.[4]

Protocol 2: Analysis of Mitochondrial Morphology

This protocol details the treatment of cells with DRP1i27 and subsequent staining to visualize and assess changes in mitochondrial networks.

Materials:

-

Cells of interest (e.g., MEFs, Human Fibroblasts)

-

Glass-bottom dishes or coverslips suitable for high-resolution microscopy

-

Complete cell culture medium

-

DRP1i27 stock solution (from Protocol 1)

-

Vehicle control (DMSO)

-

Mitochondrial dye (e.g., MitoTracker™ Red CMXRos)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding : Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

-

DRP1i27 Treatment :

-

Prepare working solutions of DRP1i27 at various concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) in pre-warmed culture medium.[10]

-

Remove the existing medium from the cells and replace it with the DRP1i27-containing medium or vehicle control medium.[10]

-

Incubate the cells for the desired duration. A starting point of 4-24 hours is recommended to observe significant morphological changes.[3][5]

-

-

Mitochondrial Staining :

-

Fixation and Mounting :

-

Imaging and Analysis :

-

Image the cells using a fluorescence or confocal microscope with appropriate objectives (e.g., 60x or 100x oil-immersion).[3]

-

Acquire images of both the mitochondrial stain and the DAPI counterstain.[4]

-

Analyze mitochondrial morphology. This can be done qualitatively by categorizing cells as having fragmented, intermediate, or tubular/elongated networks, or quantitatively using image analysis software to measure parameters like mitochondrial length, aspect ratio, and network branching.[1][10]

-

Protocol 3: Cytoprotection Assay (LDH Release)

This protocol assesses the ability of DRP1i27 to protect cells from a cytotoxic agent by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

Procedure:

-

Cell Seeding : Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment : Pre-treat the cells with DRP1i27 (e.g., 50 µM) or a vehicle control for a specified time (e.g., 1 hour).[4]

-

Toxin Addition : Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells.[4]

-

Controls : Include the following controls in your experimental design:[4]

-

Vehicle Control : Untreated cells.

-

DRP1i27 Only Control : Cells treated only with DRP1i27.

-

Toxin Only Control : Cells treated only with the cytotoxic agent.

-

Maximum LDH Release Control : Cells treated with a lysis buffer (usually provided with the LDH assay kit).

-

-

Incubation : Incubate the plate for the desired duration (e.g., 24-48 hours).[4]

-

Sample Collection : Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.[4]

-

LDH Measurement : Quantify the LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer’s instructions.

References

- 1. benchchem.com [benchchem.com]

- 2. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for D.R.P.1.i.27 Dihydrochloride in Live-Cell Imaging of Mitochondria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DRP1i27 dihydrochloride, a novel and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), in the study of mitochondrial dynamics through live-cell imaging. This document details the inhibitor's mechanism of action, offers structured protocols for its application, and presents quantitative data to guide experimental design.

Introduction

Mitochondria are highly dynamic organelles that continuously undergo fission (division) and fusion (merging) to maintain cellular homeostasis, energy production, and overall cell health. The intricate balance between these processes is critical, and its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1] Dynamin-related protein 1 (Drp1) is a key GTPase that plays a central role in mediating mitochondrial fission.[2][3][4]

DRP1i27 has been identified as a direct inhibitor of human Drp1.[1][3] It binds to the GTPase domain of Drp1, thereby inhibiting its enzymatic activity and preventing the constriction and subsequent division of mitochondria.[1][4][5] This inhibition of fission shifts the dynamic equilibrium towards fusion, leading to the formation of elongated and interconnected mitochondrial networks.[1][2] This characteristic makes DRP1i27 a valuable tool for investigating the functional consequences of a hyperfused mitochondrial network in live cells.

Mechanism of Action

Mitochondrial fission is a multi-step process that begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane. This recruitment is facilitated by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[1][2] Once localized to the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-dependent manner.[1][2]

DRP1i27 directly interferes with this process by binding to the GTPase domain of human Drp1.[1][4][5] This binding action inhibits the hydrolysis of GTP, which is essential for the conformational changes required for Drp1 to constrict the mitochondrial membrane.[2] Consequently, the fission process is effectively blocked.

References

DRP1i27 Dihydrochloride: Application Notes for Ischemia-Reperfusion Injury Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. A critical event in the pathophysiology of IRI is the dysregulation of mitochondrial dynamics, specifically excessive mitochondrial fission.[1][2] Dynamin-related protein 1 (Drp1), a large GTPase, is the master regulator of this process.[2][3] DRP1i27 is a novel, potent, and specific small-molecule inhibitor of human Drp1, presenting a promising therapeutic strategy to mitigate the detrimental effects of IRI.[1][4] By targeting Drp1, DRP1i27 helps preserve mitochondrial integrity, reduce oxidative stress, and prevent subsequent cell death.[1][4]

Mechanism of Action

DRP1i27 directly targets the GTPase domain of human Drp1.[1][2] It binds to the GTPase site, specifically forming hydrogen bonds with Gln34 and Asp218, which inhibits the protein's enzymatic activity.[3][5] This inhibition of GTP hydrolysis prevents the necessary conformational changes required for Drp1 to constrict and sever the mitochondrial membrane.[2] Consequently, the translocation of Drp1 from the cytosol to the outer mitochondrial membrane is blocked, which is a crucial step for initiating fission.[1] This leads to a shift in mitochondrial dynamics towards a more fused and elongated mitochondrial network, a state associated with enhanced mitochondrial function and increased resistance to apoptotic and necrotic cell death pathways.[1][6]

Data Presentation

Table 1: In Vitro Efficacy of DRP1i27

This table summarizes the key in vitro parameters of DRP1i27, demonstrating its direct interaction with Drp1 and its protective effects in a cell-based model of simulated ischemia-reperfusion (SIR).

| Parameter | Target/Cell Line | Concentration(s) | Result | Reference(s) |

| Binding Affinity (KD) | Human Drp1 isoform 3 | 286 µM (SPR) | Direct Binding Confirmed | [4] |

| Human Drp1 isoform 3 | 190 µM (MST) | Direct Binding Confirmed | [4] | |

| GTPase Activity | Human Drp1 | 5 µM | Statistically significant reduction in GTP to GDP conversion | [4][7] |

| Cell Death | HL-1 Murine Cardiomyocytes (SIR) | 50 µM | 15.17 ± 3.67% (vs. 29.55 ± 5.45% in vehicle) | [4] |

| Mitochondrial Morphology | HL-1 Murine Cardiomyocytes (SIR) | 50 µM | Significant reduction in cells with fragmented mitochondria | [1][4] |

| Human & Mouse Fibroblasts | 10-50 µM | Dose-dependent increase in mitochondrial networks (fused) | [3][4] |

Experimental Protocols

Protocol 1: In Vitro Simulated Ischemia-Reperfusion (SIR) in Cardiomyocytes

This protocol details the procedure for inducing IRI in a cell culture model to assess the cytoprotective effects of DRP1i27.

Materials:

-

HL-1 murine atrial cardiomyocytes[4]

-

Supplemented Claycomb medium

-

DRP1i27 dihydrochloride

-

DMSO (vehicle)

-

Ischemia buffer (e.g., glucose-free DMEM)[8]

-

Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)[1]

-

Propidium Iodide (PI) and Hoechst 33342 for cell death analysis

-

MitoTracker dye (e.g., MitoTracker Red CMXRos) for morphology analysis

-

Fluorescence microscope

Methodology:

-

Cell Culture: Culture HL-1 cells in supplemented Claycomb medium at 37°C in a humidified incubator with 5% CO₂.[1]

-

DRP1i27 Preparation: Prepare a stock solution of DRP1i27 in DMSO. The final working concentration of DMSO in the culture medium should not exceed 0.1%.[1]

-

Simulated Ischemia:

-

Simulated Reperfusion:

-

Remove the ischemia buffer.

-

Add standard, pre-warmed culture medium (reperfusion buffer) and return the cells to the normal incubator (37°C, 5% CO₂) for 12-24 hours.[1]

-

-

Analysis:

-

Cell Death: Stain cells with PI and Hoechst 33342. Calculate the percentage of dead cells as (PI-positive cells / Hoechst-positive cells) x 100.[1]

-

Mitochondrial Morphology: Stain cells with a MitoTracker dye. Acquire images using a fluorescence microscope and quantify the percentage of cells exhibiting fragmented versus elongated/fused mitochondria.[1]

-

Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion

This protocol provides a standard surgical procedure for inducing myocardial infarction in mice to test the in vivo efficacy of DRP1i27.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)[1]

-

Anesthesia (e.g., isoflurane)

-

Ventilator and surgical instruments for thoracotomy

-

7-0 silk suture[1]

-

DRP1i27 formulated for in vivo use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5][9]

-

Vehicle control (saline or formulation without drug)

-

Evans blue dye and 1% Triphenyltetrazolium chloride (TTC) solution[1]

Methodology:

-

Animal Preparation: Anesthetize the mouse, intubate, and connect it to a ventilator. Place the animal in a supine position on a heating pad to maintain body temperature.[1]

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery using a 7-0 silk suture with a slipknot to allow for reperfusion.[1]

-

Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes).[1]

-

DRP1i27 Administration: Administer DRP1i27 or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection). The timing is critical and should be optimized (e.g., just before reperfusion). Dosages should be determined, but a starting point can be extrapolated from similar compounds (e.g., 1.2 mg/kg for Mdivi-1).[1][9]

-

Reperfusion: Release the slipknot to allow blood flow to resume for a specified duration (e.g., 24 hours).[1]

-

Infarct Size Analysis:

-

At the end of the reperfusion period, re-ligate the LAD at the same location.

-

Perfuse the heart with Evans blue dye to delineate the non-ischemic area (stains blue) from the area at risk (AAR, remains unstained).[1]

-

Excise the heart, freeze it, and slice it into sections.

-

Incubate the slices in 1% TTC solution. Viable tissue in the AAR will stain red, while the infarcted tissue will remain pale/white.[1]

-

Image the heart slices and quantify the infarct size as a percentage of the AAR.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Drp1 stabilizes p53 on the mitochondria to trigger necrosis under oxidative stress conditions in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Drp1 SUMOylation by ALR protects the liver from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Western Blot Analysis of Drp1 Phosphorylation Following DRP1i27 Treatment